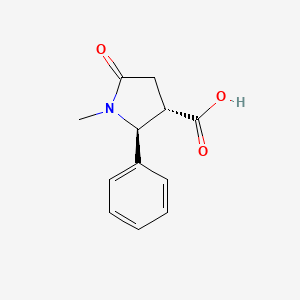
(2S,3S)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring, a phenyl group, and a carboxylic acid functional group, making it a versatile building block for various synthetic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid typically involves the cyclization of N-chloroacetyl aroylalanines. This process includes a highly diastereoselective tandem aza-Michael addition followed by crystallization-induced diastereomer transformation (CIDT). The N-chloroacetylation is then followed by base-catalyzed cyclization and acid-catalyzed removal of the chiral auxiliary without loss of stereochemical integrity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, ensuring high yield and purity through optimized reaction conditions and purification techniques.
化学反应分析
Types of Reactions
(2S,3S)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces substituted phenyl derivatives.
科学研究应用
(2S,3S)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex molecules.
Biology: Serves as a probe for studying enzyme mechanisms and protein interactions.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (2S,3S)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the target .
相似化合物的比较
Similar Compounds
Pyroglutamic Acid Derivatives: These compounds share a similar pyrrolidine ring structure and are used in various biological and pharmaceutical applications.
Phenylalanine Derivatives: These compounds also contain a phenyl group and are used in the synthesis of peptides and proteins.
Uniqueness
(2S,3S)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and functional groups, which provide distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it a valuable tool in synthetic chemistry and pharmaceutical research.
属性
IUPAC Name |
(2S,3S)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-13-10(14)7-9(12(15)16)11(13)8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3,(H,15,16)/t9-,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKGDEDCXQCCSO-GXSJLCMTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]([C@H](CC1=O)C(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
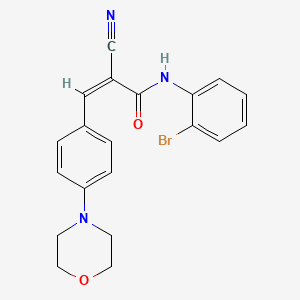


![3-(2,2,2-Trifluoroethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-sulfonyl fluoride](/img/structure/B2975270.png)
![N'-[2-(2-methoxyphenyl)ethyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B2975272.png)
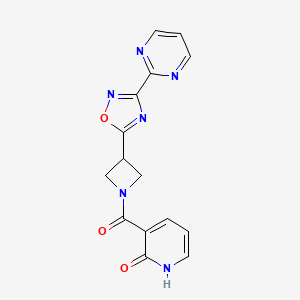
![4-{6-[4-(thiomorpholine-4-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2975274.png)
![8-[2-(methylsulfanyl)benzoyl]-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2975276.png)
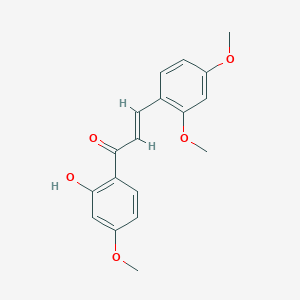
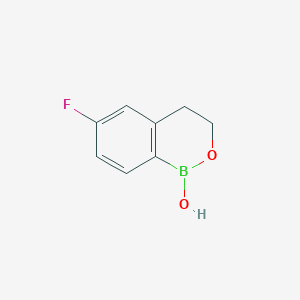
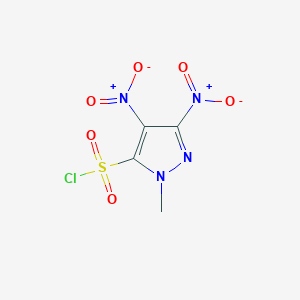
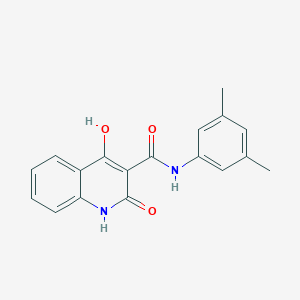
![2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2975281.png)
![3-(4-fluorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]propane-1-sulfonamide](/img/structure/B2975282.png)
